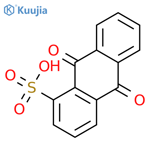Non-isothermal regimes and chemical control of branching-chain processes
Russian Chemical Reviews Pub Date: DOI: 10.1070/RC1999v068n12ABEH000520
Abstract
Non-isothermal modes of branching-chain reactions are analysed. Characteristic features of these reactions caused by the simultaneous action of the reaction chain avalanche and self-heating are considered in terms of concepts of the modern theory. New data are presented indicating that chain branching is the predominant factor in gas combustion processes not only at very low pressures, as it was assumed earlier, but also at atmospheric and higher pressures. The specific character of the temperature dependence of the rate of chain reactions and data dealing with the discovery of a special chain combustion mode, chain thermal explosion, are considered. The efficiency of chemical control of chain combustion in any mode including explosion, flame propagation and its transition to detonation by virtue of highly efficient non-corrosive inhibitors is demonstrated. The bibliography includes 135 references.
Recommended Literature
- [1] Efficient coupling of MnO2/TiN on carbon cloth positive electrode and Fe2O3/TiN on carbon cloth negative electrode for flexible ultra-fast hybrid supercapacitors†
- [2] Polypyrrole actuators with inverse opal structures†
- [3] A one-step method to produce graphene–Fe3O4 composites and their excellent catalytic activities for three-component coupling of aldehyde, alkyne and amine†
- [4] Front cover
- [5] Back cover
- [6] Control of the rectifying effect and direction by redox asymmetry in Rh2-based molecular diodes†
- [7] Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts†
- [8] Inside front cover
- [9] ZIF-67/BiOCl nanocomposites for highly efficient detection of NO2 gas at room temperature†
- [10] A one-pot, solvent-free, and controlled synthetic route for thermoresponsive hyperbranched polyurethanes†









